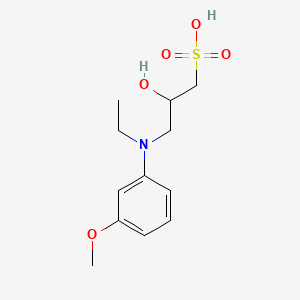
N-ethyl-N-(2-hydroxy-3sulfopropyl)-3-methoxylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-ethyl-N-(2-hydroxy-3-sulfopropyl)-3-methoxylaniline is a chemical compound known for its unique structural properties and applications. It is a derivative of aniline, characterized by the presence of ethyl, hydroxy, sulfopropyl, and methoxy groups. This compound is widely used in various scientific and industrial applications due to its reactivity and functional properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-N-(2-hydroxy-3-sulfopropyl)-3-methoxylaniline typically involves the reaction of N-ethyl-3-methoxyaniline with sodium 3-chloro-2-hydroxypropanesulfonate. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide, to facilitate the substitution reaction. The reaction mixture is then purified through crystallization or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of N-ethyl-N-(2-hydroxy-3-sulfopropyl)-3-methoxylaniline follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then isolated and purified using industrial-scale crystallization or distillation techniques .
Análisis De Reacciones Químicas
Types of Reactions
N-ethyl-N-(2-hydroxy-3-sulfopropyl)-3-methoxylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: The presence of functional groups allows for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and sulfonyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted aniline compounds .
Aplicaciones Científicas De Investigación
N-ethyl-N-(2-hydroxy-3-sulfopropyl)-3-methoxylaniline has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and analytical chemistry.
Biology: Employed in biochemical assays and as a labeling agent in molecular biology.
Medicine: Investigated for its potential therapeutic properties and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N-ethyl-N-(2-hydroxy-3-sulfopropyl)-3-methoxylaniline involves its interaction with specific molecular targets. The compound can act as an electron donor or acceptor, facilitating redox reactions. It also interacts with enzymes and proteins, influencing various biochemical pathways. The presence of functional groups allows it to form covalent bonds with target molecules, thereby modulating their activity .
Comparación Con Compuestos Similares
Similar Compounds
- N-ethyl-N-(2-hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline
- 2-Hydroxy-3-morpholinopropanesulfonic acid (MOPSO)
- 3-morpholinopropanesulfonic acid (MOPS)
Uniqueness
N-ethyl-N-(2-hydroxy-3-sulfopropyl)-3-methoxylaniline is unique due to its specific combination of functional groups, which impart distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring precise reactivity and stability .
Propiedades
Fórmula molecular |
C12H19NO5S |
|---|---|
Peso molecular |
289.35 g/mol |
Nombre IUPAC |
3-(N-ethyl-3-methoxyanilino)-2-hydroxypropane-1-sulfonic acid |
InChI |
InChI=1S/C12H19NO5S/c1-3-13(8-11(14)9-19(15,16)17)10-5-4-6-12(7-10)18-2/h4-7,11,14H,3,8-9H2,1-2H3,(H,15,16,17) |
Clave InChI |
ZLQNJZKBJSMXCJ-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC(CS(=O)(=O)O)O)C1=CC(=CC=C1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


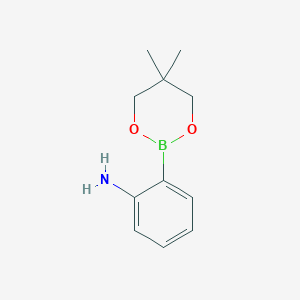




![[1,2,3]Thiadiazolo[5,4-b]pyridin-7-amine](/img/structure/B13110137.png)
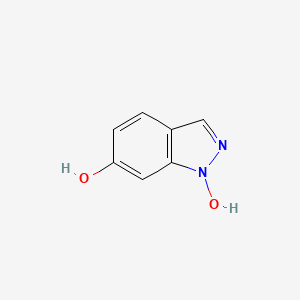

![7-Hydroxyfuro[3,4-b]pyridin-5(7H)-one](/img/structure/B13110151.png)
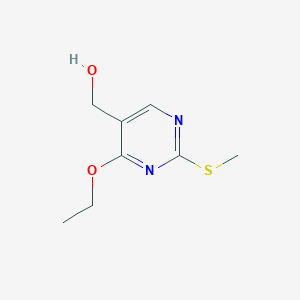
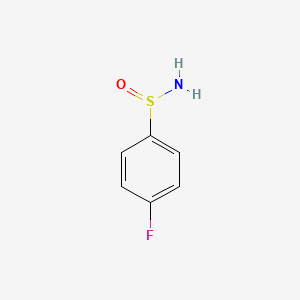


![Isoxazolo[3,4-d]pyrimidine](/img/structure/B13110167.png)
